Methyl 2-cyano-3-thiophen-3-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-thiophen-3-ylpropanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including Methyl 2-cyano-3-thiophen-3-ylpropanoate, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Analyse Chemischer Reaktionen
Methyl 2-cyano-3-thiophen-3-ylpropanoate undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common reagents and conditions used in these reactions include sulfurizing agents like phosphorus pentasulfide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-thiophen-3-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-3-thiophen-3-ylpropanoate involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives inhibit kinases, which are involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-cyano-3-thiophen-3-ylpropanoate can be compared with other similar compounds, such as:
Methyl 2-cyano-3-phenylpropanoate: This compound has a phenyl group instead of a thiophene ring.
Methyl 2-cyano-3-(1H-pyrrol-2-yl)propanoate: This compound has a pyrrole ring instead of a thiophene ring.
Methyl 2-cyano-3-(furan-2-yl)propanoate: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its thiophene ring, which imparts specific chemical and biological properties that are different from those of its analogs.
Eigenschaften
CAS-Nummer |
115787-70-7 |
---|---|
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
methyl 2-cyano-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-3,6,8H,4H2,1H3 |
InChI-Schlüssel |
QFNZQTWYLKLEJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CSC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.